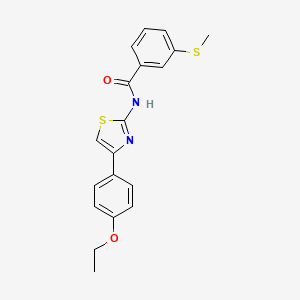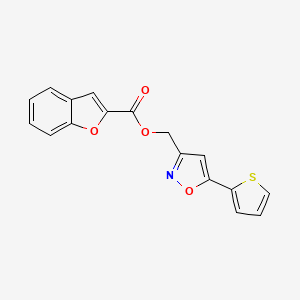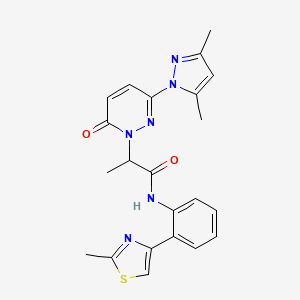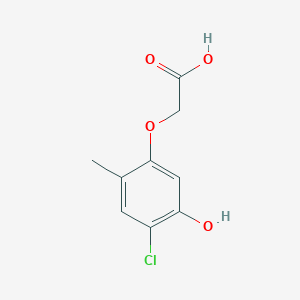
2-(4-クロロ-5-ヒドロキシ-2-メチルフェノキシ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is a phenoxy herbicide, a class of chemicals widely used in agriculture to control broad-leaf weeds. This compound is known for its ability to mimic the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death of the targeted weeds .
科学的研究の応用
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is extensively used in scientific research for its herbicidal properties. It is employed in studies related to plant physiology, environmental science, and agricultural chemistry. The compound is also used in the development of new herbicides and in the study of plant hormone analogs .
作用機序
Target of Action
The primary target of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) in plants . IAA is a naturally occurring auxin, a class of plant hormones that are essential for plant body development .
Mode of Action
MCPA acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathway affected by MCPA involves the disruption of normal plant growth and development . By mimicking IAA, MCPA overstimulates the auxin response pathway, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth ultimately leads to the death of the plant .
Pharmacokinetics
It is known that mcpa is readily absorbed by plant tissues and is translocated throughout the plant, affecting all parts of the plant . The impact on bioavailability is largely determined by the application method and environmental conditions .
Result of Action
The result of MCPA action is the death of broad-leaf weeds . By inducing uncontrolled growth, MCPA causes the plant to essentially "grow to death" . This makes MCPA an effective herbicide for the control of broad-leaf weeds in cereal and pasture crops .
Action Environment
The action, efficacy, and stability of MCPA can be influenced by various environmental factors. These include the type of soil, weather conditions, and the presence of other chemicals . For example, certain soil types may adsorb MCPA, reducing its availability to plants . Weather conditions, such as rainfall and temperature, can also affect the uptake and effectiveness of MCPA .
生化学分析
Biochemical Properties
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is known to interact with various enzymes, proteins, and other biomolecules . It is used as a special compound for antimicrobial activity and has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can be synthesized through the condensation of 4-chloro-2-methylphenol with chloroacetic acid. The reaction typically involves the formation of a sodium salt of 4-chloro-2-methylphenol, followed by its reaction with chloroacetic acid under alkaline conditions .
Industrial Production Methods
In industrial settings, the synthesis of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as condensation, acidification, and chlorination to achieve the desired product .
化学反応の分析
Types of Reactions
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenoxyacetic acids.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Compared to other phenoxy herbicides, it offers a different spectrum of weed control and environmental behavior .
特性
IUPAC Name |
2-(4-chloro-5-hydroxy-2-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3,11H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLJZXNQCPLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
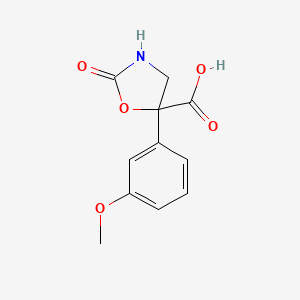
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2467799.png)
![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
![3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2467807.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2467809.png)
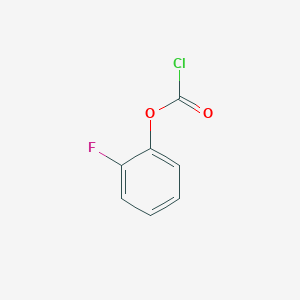
![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)
